N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE is a synthetic organic compound with a complex structure that includes a quinoline moiety
Preparation Methods
The synthesis of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its reaction with a phenylacetyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, using reagents like sodium methoxide.
Scientific Research Applications
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to neuroinflammation and neurodegenerative diseases, as it can modulate inflammatory pathways.
Industrial Applications: It is explored for its use in the development of new materials with unique properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE can be compared with other quinoline derivatives:
N-(4-(3,4-DIHYDRO-2H-QUINOLINE-1-SULFONYL)-PHENYL)-ACETAMIDE: This compound has a sulfonyl group instead of a carbonyl group, which alters its chemical reactivity and biological activity.
2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-N-(4-METHOXYPHENYL)ACETAMIDE: The presence of a methoxy group in this compound provides different pharmacological properties.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-10-8-15(9-11-16)18(22)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHHYGOCYRAYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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